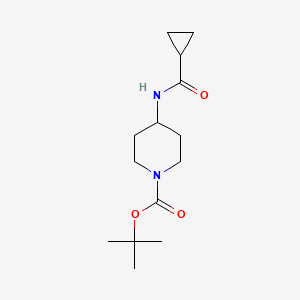
2-Bromo-6-chlorobenzènethiol
Vue d'ensemble
Description
2-Bromo-6-chlorobenzenethiol is a useful research compound. Its molecular formula is C6H4BrClS and its molecular weight is 223.52 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-chlorobenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-6-chlorobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chlorobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopie infrarouge
2-Bromo-6-chlorobenzènethiol : peut être utilisé en spectroscopie infrarouge (IR), une technique basée sur les transitions vibrationnelles moléculaires. Les données spectrales IR de ce composé peuvent fournir des informations sur sa structure moléculaire et ses interactions avec les solvants. La polarité du solvant peut influencer les spectres IR en raison de l'interaction entre le solvant et le composé, connu sous le nom d'effet de solvant .
Chimie pharmaceutique
Dans le domaine de la chimie pharmaceutique, les dérivés du benzaldéhyde, qui partagent une structure similaire avec le This compound, sont utilisés. Ces dérivés peuvent être conçus pour augmenter l'affinité de l'oxygène de l'hémoglobine humaine et inhiber les érythrocytes falciformes. De plus, ils peuvent être utilisés pour créer des chalcones substituées qui présentent des propriétés antibactériennes, antitumorales, anti-inflammatoires, antifongiques, antimicrobiennes et antioxydantes .
Arylation régiosélective
This compound : peut être utilisé dans des processus d'arylation régiosélectifs. Les bromures d'aryle comme ce composé présentent un potentiel dans l'arylation catalysée au palladium, permettant la modification de la régiosélectivité de l'arylation des dérivés du thiophène, favorisant des positions de carbone spécifiques.
Études de l'effet de solvant
L'interaction du composé avec divers solvants peut être étudiée pour comprendre l'effet de solvant sur ses propriétés. Ceci est crucial pour déterminer l'influence des solvants sur les spectres IR et Raman du composé, ce qui peut être essentiel pour ses applications en spectroscopie et en analyse .
Chimie de coordination
Les dérivés du benzaldéhyde sont utilisés comme ligands en chimie de coordination métallique. Compte tenu de la similitude structurelle, le This compound pourrait potentiellement servir de ligand, formant des complexes avec des métaux qui pourraient avoir des applications catalytiques ou pharmaceutiques .
Mécanisme D'action
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
It’s possible that the compound could have antimicrobial properties, as some benzenethiol derivatives are known to inhibit the growth of certain bacteria . .
Analyse Biochimique
Biochemical Properties
It is known that 2-Bromo-6-chlorobenzenethiol can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context
Cellular Effects
It is known that 2-Bromo-6-chlorobenzenethiol can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-6-chlorobenzenethiol is not well-defined. It is likely that 2-Bromo-6-chlorobenzenethiol exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-Bromo-6-chlorobenzenethiol are not well-characterized. It is likely that 2-Bromo-6-chlorobenzenethiol interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that 2-Bromo-6-chlorobenzenethiol interacts with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of 2-Bromo-6-chlorobenzenethiol and its effects on activity or function are not well-characterized. It is possible that 2-Bromo-6-chlorobenzenethiol is directed to specific compartments or organelles by targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-bromo-6-chlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOARFDRBHAFFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263376-31-3 | |
| Record name | 2-bromo-6-chlorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1531140.png)

amine hydrochloride](/img/structure/B1531146.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)


